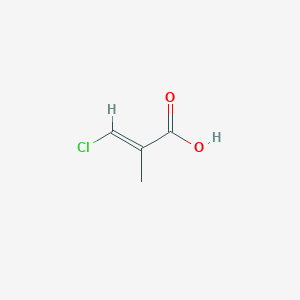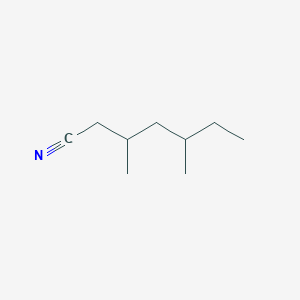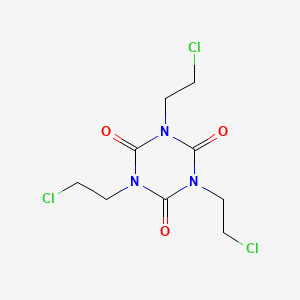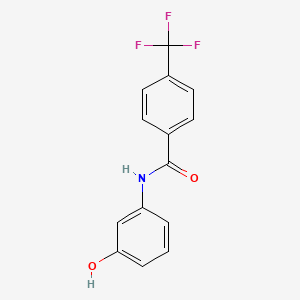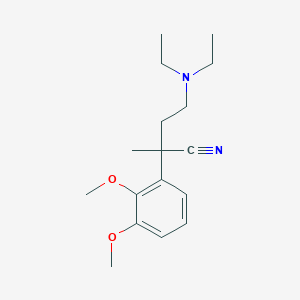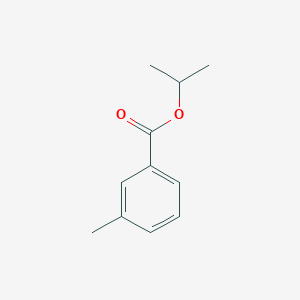
Propan-2-yl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-methylbenzoate, also known as isopropyl 3-methylbenzoate, is an organic ester compound with the molecular formula C11H14O2. This compound is characterized by its aromatic benzene ring substituted with a methyl group and an ester functional group. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propan-2-yl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-methylbenzoic acid and isopropanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-methylbenzoic acid and isopropanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Hydrolysis: 3-methylbenzoic acid and isopropanol.
Reduction: 3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Propan-2-yl 3-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3-methylbenzoate primarily involves its interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and isopropanol. The aromatic ring can participate in interactions with enzymes and receptors, potentially influencing biological pathways.
Comparison with Similar Compounds
Propan-2-yl 3-methylbenzoate can be compared with other similar ester compounds, such as:
Methyl 3-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 3-methylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propan-2-yl benzoate: Similar structure but without the methyl group on the benzene ring.
Uniqueness: The presence of the isopropyl ester group and the methyl substitution on the benzene ring gives this compound unique chemical properties, such as its specific reactivity and potential biological activities.
Properties
CAS No. |
6297-45-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
propan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
InChI Key |
QSWDKFNZXXSIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

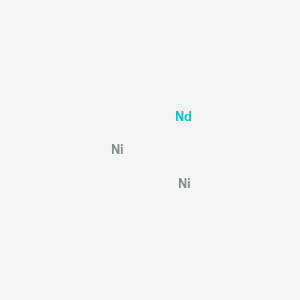
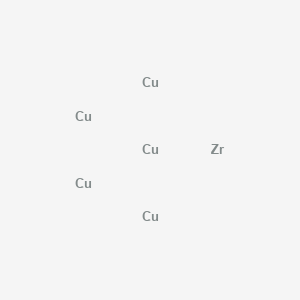
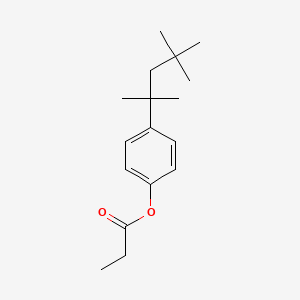
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
